Methyl 4-(6-amino-9H-purin-9-yl)butanoate is a purine derivative characterized by its unique molecular structure, which includes a methyl ester group attached to a butanoate chain and an amino purine base. The compound has the molecular formula and a molar mass of 267.24 g/mol. It exhibits significant biological activities, particularly in pharmacological research, where it is studied for its potential anti-inflammatory properties and its role in modulating cellular signaling pathways, especially purinergic signaling, which is vital for various physiological processes such as immune response and neurotransmission.
Methyl 4-(6-amino-9H-purin-9-yl)butanoate can be sourced from chemical suppliers specializing in pharmaceutical compounds. It belongs to the class of purine derivatives, which are essential components in biochemistry, particularly in nucleic acids and energy metabolism.
The synthesis of methyl 4-(6-amino-9H-purin-9-yl)butanoate can be achieved through various methods, primarily involving the reaction of a purine derivative with a butanoate ester. Common synthetic routes include:
The reaction conditions often require careful control of temperature and pressure to optimize yield and purity. Catalysts may be employed to facilitate the reactions, especially in industrial settings where large-scale production is desired .
Methyl 4-(6-amino-9H-purin-9-yl)butanoate features a purine base linked to a butanoate moiety. The structural representation can be summarized as follows:
The compound's three-dimensional structure is crucial for its interaction with biological targets .
Methyl 4-(6-amino-9H-purin-9-yl)butanoate can undergo various chemical reactions:
The choice of reagents and reaction conditions (temperature, pressure, pH) is critical to achieving desired products with high yields .
The mechanism of action for methyl 4-(6-amino-9H-purin-9-yl)butanoate involves its interaction with specific molecular targets such as enzymes and receptors within cells. These interactions can modulate various biochemical pathways, influencing processes like cell signaling and inflammation response. Ongoing research aims to elucidate the exact molecular targets and pathways involved in its pharmacological effects .
Relevant data on melting point, boiling point, and density are often not disclosed but are crucial for practical applications in laboratories .
Methyl 4-(6-amino-9H-purin-9-yl)butanoate has several scientific uses:
Methyl 4-(6-amino-9H-purin-9-yl)butanoate represents a class of N-9 alkylated adenine derivatives where the purine base is conjugated to an aliphatic ester via a butanoate linker. Synthesis typically begins with N-9 alkylation of adenine, leveraging its nucleophilic properties. A common approach involves Mitsunobu reactions or nucleophilic displacement, where adenine attacks electrophilic carbons (e.g., alkyl halides or activated alcohols). For the butanoate linker, 4-bromomethylbutanoate esters serve as key electrophiles. Under anhydrous DMF and bases like DIEA, adenine undergoes alkylation to yield the N-9 product, though N-7 regioisomers may form as byproducts (10–15%) requiring chromatographic separation [1] [8].
Recent advancements utilize continuous-flow chemistry to enhance regioselectivity. Microreactors enable precise temperature/residence time control, suppressing side reactions and improving yields to >85%. For example, adenine and methyl 4-bromobutyrate react in a PFA tubing reactor (40°C, 10 min residence time) to deliver the target compound with <5% N-7 impurity [5] [9].
Table 1: Synthesis Routes for Methyl 4-(6-Amino-9H-Purin-9-yl)Butanoate
Method | Conditions | Yield | Regioselectivity (N9:N7) |
---|---|---|---|
Batch Alkylation | DMF, DIEA, 40°C, 12h | 72% | 85:15 |
Continuous-Flow | PFA reactor, 40°C, 10 min residence | 88% | 95:5 |
Solid-Phase Synthesis | Wang resin, PyBOP coupling, TFA cleavage | 65% | >99:1 |
Alternative routes employ reductive amination to conjugate aldehydes with adenine’s exocyclic amine. While traditionally challenging due to preferential N-9 alkylation, protected aldehydes (e.g., 4-oxobutanoate esters) enable selective C6-functionalization. Adenine is first transiently protected at N-9 with a triisopropylsilyl (TIPS) group, allowing the C6-amino group to react with methyl 4-oxobutanoate. NaBH₃CN-mediated reductive amination yields C6-alkylated intermediates, followed by N-9 deprotection to afford the target compound [2] [7].
This method achieves >90% amination selectivity but requires additional protection/deprotection steps, reducing overall yield to ~65%. Optimization studies show imine formation is rate-limiting, with DMSO as the optimal solvent due to enhanced aldehyde electrophilicity [7] [9].
Protecting groups mitigate regioselectivity challenges during adenine conjugation:
Table 2: Protecting Group Applications in Synthesis
Group Protected | Protecting Group | Deprotection Method | Compatibility Notes |
---|---|---|---|
N-9 | TIPS | TBAF in THF | Stable under reductive amination |
C6-Amino | Cbz | H₂, Pd/C | May over-reduce alkenes |
C6-Amino | Acetyl | NH₃/MeOH | Compatible with ester linkers |
Carboxylate | Methyl | LiOH/H₂O | Standard for final hydrolysis |
The thermal instability of Methyl 4-(6-amino-9H-purin-9-yl)butanoate necessitates cold-chain management during scale-up. Degradation pathways include:
Industrial solutions include:
Notably, cold-chain logistics in developing regions face infrastructure gaps, necessitating innovations like solar-powered cold storage and IoT temperature monitoring to ensure stability during transport [10].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: